MGCD-265
Overview
Description
Mechanism of Action
MGCD-265, also known as N-((3-Fluoro-4-((2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)carbamothioyl)-2-phenylacetamide, is a potent, multi-targeted, and ATP-competitive inhibitor . This compound has been developed to target several key proteins involved in cancer development and progression .
Target of Action
This compound primarily targets the Met, VEGFR1, 2, 3, Tie-2, and Ron receptor tyrosine kinases . These targets play crucial roles in controlling cell proliferation, survival, motility, invasion, metastasis, and angiogenesis, which are hallmarks of tumor cell biology .
Mode of Action
This compound inhibits the enzymatic activities of c-Met, Ron, VEGFRs, and Tie-2 in vitro . It abolishes the phosphorylation of wild type and mutant forms of c-Met, as well as Tie-2 and KDR receptor . The compound also abrogates HGF-dependent cellular endpoints, including cell scatter and wound healing, and VEGF-dependent responses .
Biochemical Pathways
This compound inhibits multiple pathways involved in tumor cell growth and survival as well as angiogenesis . It blocks key pathways regulating cancer development and progression . The inhibition of these pathways distinguishes this compound from other agents that target either c-Met or VEGFRs alone .
Result of Action
This compound inhibits tumor growth in multiple c-Met dependent xenograft models, which correlate with in vivo inhibition of c-Met phosphorylation . Importantly, it also inhibits tumor growth in other xenograft models, including breast, kidney, pancreatic, and lung carcinomas . Tumor inhibition occurs without weight loss or myelosuppressive effects .
Biochemical Analysis
Biochemical Properties
MGCD-265 potently inhibits c-Met, Ron, VEGFRs, and Tie-2 enzymatic activities in vitro . It abrogates HGF-dependent cellular endpoints, including cell scatter and wound healing, and VEGF-dependent responses, in vitro angiogenesis, and in vivo vascular permeability . It also inhibits the activation of regulators of cancer development and progression by targeting Met, the three members of the VEGFR family, Tie-2, and Ron .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It inhibits tumor growth in multiple c-Met dependent xenograft models, which correlate with in vivo inhibition of c-Met phosphorylation . Importantly, this compound also inhibits tumor growth in other xenograft models, including breast, kidney, pancreatic, and lung carcinomas .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of multiple molecular pathways involved in cancer growth and progression . It inhibits the activation of Met kinase domain mutants, as well as mutants within the juxtamembrane region, and the extracellular domain with nanomolar potency . Furthermore, this compound inhibits signaling pathways activated downstream from Met mutants .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have good oral pharmacokinetic properties . Tumor inhibition occurs without weight loss or myelosuppressive effects . In xenograft tumors from mice treated with this compound, these analyses reveal the regulation of a number of genes involved in c-Met and VEGFR biological activities .
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit tumor growth in multiple c-Met dependent xenograft models . The effects of this compound vary with different dosages, and it has been observed that the compound inhibits tumor growth more effectively at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its ability to inhibit multiple receptor tyrosine kinases . These targets control cell proliferation, survival, motility, invasion, metastasis, and angiogenesis, hallmarks of tumor cell biology .
Transport and Distribution
Given its potent inhibitory effects on multiple receptor tyrosine kinases, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its role as a potent inhibitor of multiple receptor tyrosine kinases, it is likely that it is localized to specific compartments or organelles where these kinases are active .
Preparation Methods
The synthesis of MGCD-265 involves several steps, including the preparation of intermediates and the final coupling reactionThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
MGCD-265 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
MGCD-265 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of receptor tyrosine kinases and their role in various biochemical pathways.
Comparison with Similar Compounds
MGCD-265 is unique in its ability to target multiple receptor tyrosine kinases simultaneously, which distinguishes it from other agents that target either Met or vascular endothelial growth factor receptors alone . Similar compounds include:
Crizotinib: A tyrosine kinase inhibitor that targets ALK, ROS1, and Met.
Cabozantinib: A tyrosine kinase inhibitor that targets Met, VEGFR2, and RET.
Foretinib: A tyrosine kinase inhibitor that targets Met, VEGFR2, and RON. This compound’s multitargeted approach provides a broader spectrum of activity and potential therapeutic benefits compared to these similar compounds.
Properties
IUPAC Name |
N-[[3-fluoro-4-[2-(1-methylimidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O2S2/c1-32-14-20(29-15-32)23-13-19-25(36-23)22(9-10-28-19)34-21-8-7-17(12-18(21)27)30-26(35)31-24(33)11-16-5-3-2-4-6-16/h2-10,12-15H,11H2,1H3,(H2,30,31,33,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFICVEHDQUKCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=CC=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647874 | |
Record name | N-[(3-Fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875337-44-3 | |
Record name | MGCD-265 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875337443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(3-Fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-Fluoro-4-(2-(5-((2-methoxyethylamino)methyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-(4-fluorophenyl)acetamide monoglycolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(3-FLUORO-4-(2-(1-METHYL-1H-IMIDAZOL-4-YL)THIENO(3,2-B)PYRIDIN-7-YLOXY)PHENYLCARBAMOTHIOYL)-2-PHENYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93M6577H9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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